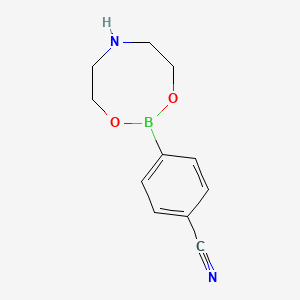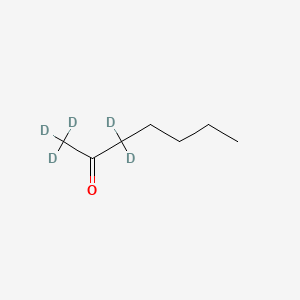![molecular formula C10H20ClN B1448196 1-Azaspiro[4.6]undecane hydrochloride CAS No. 1432678-60-8](/img/structure/B1448196.png)
1-Azaspiro[4.6]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Azaspiro[4.6]undecane hydrochloride” is an organic compound with the CAS Number: 1432678-60-8 . It has a molecular weight of 189.73 . The IUPAC name for this compound is this compound . It appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 189.73 . The compound should be stored at a temperature of 4 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthetic Approaches : 1-Azaspiro[4.6]undecane hydrochloride is a core component in various biologically active natural and synthetic products, posing as a significant target for chemical synthesis. Various strategies for synthesizing spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related structures, are crucial due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Biological Activities and Potential Applications
- Anticonvulsant Properties : Studies on compounds including 3-azaspiro[5.5]undecane derivatives have shown significant anticonvulsant activity in animal models. These findings highlight the potential therapeutic applications of these compounds in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2014).
- Cancer Cell Growth Inhibition : Some derivatives of azaspiro[5.5]undecane have shown cytotoxic actions against human cancer cells in tissue culture, indicating their potential in cancer treatment research (Rice, Sheth, & Wheeler, 1973).
- Synthesis of Pharmacologically Important Alkaloids : 1-Azaspiro[5.5]undecane derivatives have been synthesized as intermediates for alkaloids like perhydrohistrionicotoxin, suggesting their relevance in the synthesis of important pharmacological agents (Ibuka et al., 1981).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Peptides : The compound has been used in the synthesis of N-protected amino acid-ASUD esters, highlighting its role in peptide synthesis. This application is significant for developing various pharmaceutical agents (Rao et al., 2016).
- Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane, used in the synthesis of ciprofloxacin derivatives, have been tested against bacterial strains, demonstrating potential in developing new antibacterial drugs (Lukin et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-azaspiro[4.6]undecane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUVJERPEUAOEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1448113.png)


![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)







![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)
![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)